molecular formula C20H16N4O B11112528 N-[(E)-(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-1H-benzimidazol-5-amine

N-[(E)-(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-1H-benzimidazol-5-amine

Cat. No.: B11112528
M. Wt: 328.4 g/mol
InChI Key: UREOBSAWUHDSGO-UHFFFAOYSA-N
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Description

N-[(E)-(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-1H-benzimidazol-5-amine is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole core, a pyridine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-1H-benzimidazol-5-amine typically involves the condensation of 4-methoxybenzaldehyde with 2-(pyridin-4-yl)-1H-benzimidazol-5-amine. This reaction is often carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-1H-benzimidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-[(E)-(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-1H-benzimidazol-5-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-[(E)-(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-1H-benzimidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-1H-benzimidazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzimidazole core, coupled with the methoxyphenyl and pyridine moieties, allows for diverse chemical reactivity and potential biological activity .

Properties

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-(2-pyridin-4-yl-3H-benzimidazol-5-yl)methanimine

InChI

InChI=1S/C20H16N4O/c1-25-17-5-2-14(3-6-17)13-22-16-4-7-18-19(12-16)24-20(23-18)15-8-10-21-11-9-15/h2-13H,1H3,(H,23,24)

InChI Key

UREOBSAWUHDSGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC3=C(C=C2)N=C(N3)C4=CC=NC=C4

Origin of Product

United States

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